Cas no 2929-84-2 (4-(N,N-Dimethylamino)benzaldoxime)

4-(N,N-Dimethylamino)benzaldoxime is a benzaldoxime derivative featuring a dimethylamino substituent at the para position of the phenyl ring. This compound is of interest in organic synthesis and coordination chemistry due to its ability to act as a versatile ligand, forming stable complexes with transition metals. The electron-donating dimethylamino group enhances its reactivity and selectivity in nucleophilic reactions. It is also studied for its potential applications in analytical chemistry as a chelating agent. The compound exhibits good solubility in polar organic solvents, facilitating its use in various synthetic protocols. Its structural properties make it a useful intermediate in the preparation of more complex functionalized molecules.
4-(N,N-Dimethylamino)benzaldoxime structure
2929-84-2 structure
Product Name:4-(N,N-Dimethylamino)benzaldoxime
CAS No:2929-84-2
MF:C9H12N2O
MW:164.204381942749
CID:269965
PubChem ID:6861449
Update Time:2025-10-29

4-(N,N-Dimethylamino)benzaldoxime Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(dimethylamino)-, oxime
    • (NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine
    • 4-(dimethylamino)benzaldehyde oxime
    • 4-(N,Ndimethylamino)benzaldoxime
    • 4-(N,N-dimethylamino)benzaldoxime
    • 4-dimethylaminobenzaldehyde oxime
    • 4-dimethyl-aminobenzaldehyde oxime
    • 4-Dimethylaminobenzaldoxime
    • 4-N,N-dimethylaminobenzaldehyde oxime
    • 4-N,N-dimethylaminobenzaldoxime
    • AC1OAMA2
    • CHEMBL498513
    • p-(Dimethylamino)benzaldehyde oxime
    • STK325336
    • 4-(N,N-Dimethylamino)benzaldehyde oxime
    • NSC 522103
    • p-(Dimethylamino)benzaldoxime
    • (4-((HYDROXYIMINO)METHYL)PHENYL)DIMETHYLAMINE
    • Benzaldehyde, 4-(dimethylamino)-, oxime
    • 2929-84-2
    • 37961-71-0
    • NSC-522103
    • 4-[(HYDROXYIMINO)METHYL]-N,N-DIMETHYLANILINE
    • 4-[(1E)-(hydroxyimino)methyl]-N,N-dimethylaniline
    • UJYKADYTQMVUAG-JXMROGBWSA-N
    • 4-N,N-Dimethylaminobenzaldioxime
    • 4-Dimethylaminobenzaldoxim
    • MLS000772364
    • (E)-4-(Dimethylamino)benzaldehyde oxime
    • SMR000344546
    • CS-0336011
    • DTXSID80425919
    • starbld0002175
    • Benzaldehyde, p-(dimethylamino)-, oxime
    • MS-8781
    • MFCD00016413
    • Z49568328
    • EN300-15679
    • NSC522103
    • AKOS001078432
    • SCHEMBL5384609
    • 4-(N,N-Dimethylamino)benzaldoxime
    • Inchi: 1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+
    • InChI Key: UJYKADYTQMVUAG-JXMROGBWSA-N
    • SMILES: O/N=C/C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 164.09506
  • Monoisotopic Mass: 164.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.8A^2

Experimental Properties

  • Density: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 183-185 ºC
  • Boiling Point: 276.4±23.0 ºC (760 Torr),
  • Flash Point: 120.9±22.6 ºC,
  • Refractive Index: 1.524
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),
  • PSA: 35.83
  • LogP: 1.56070

4-(N,N-Dimethylamino)benzaldoxime Pricemore >>

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Additional information on 4-(N,N-Dimethylamino)benzaldoxime

4-(N,N-Dimethylamino)benzaldoxime: An Overview of Its Properties, Applications, and Recent Research

4-(N,N-Dimethylamino)benzaldoxime, with the CAS number 2929-84-2, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzene ring substituted with a dimethylamino group and an aldoxime functional group. The combination of these functionalities imparts distinct chemical and biological properties, making it a valuable molecule for various applications.

The molecular formula of 4-(N,N-Dimethylamino)benzaldoxime is C9H11NO2, and its molecular weight is approximately 165.19 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in solution-based reactions and formulations.

In terms of chemical reactivity, 4-(N,N-Dimethylamino)benzaldoxime exhibits several notable characteristics. The aldoxime functional group can undergo various transformations, including hydrolysis to form the corresponding aldehyde, reduction to form the corresponding alcohol, and condensation reactions to form imines or oximes. The presence of the dimethylamino group also imparts basicity to the molecule, allowing it to participate in acid-base reactions and coordinate with metal ions.

The biological activity of 4-(N,N-Dimethylamino)benzaldoxime has been the subject of extensive research. Studies have shown that this compound possesses antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes it a potential candidate for use in the development of antioxidants for pharmaceutical and cosmetic applications.

In addition to its antioxidant properties, 4-(N,N-Dimethylamino)benzaldoxime has been investigated for its potential therapeutic applications. Recent research has focused on its ability to modulate enzyme activity and interact with biological targets. For example, studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent.

The pharmacological profile of 4-(N,N-Dimethylamino)benzaldoxime has also been explored in preclinical studies. Animal models have shown that this compound can exhibit neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings have sparked interest in its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In the realm of drug discovery, 4-(N,N-Dimethylamino)benzaldoxime serves as a valuable starting material for the synthesis of more complex molecules with enhanced biological activity. Its structural features make it amenable to functionalization through various synthetic routes, allowing researchers to create derivatives with improved pharmacological properties. For instance, modifications to the dimethylamino group or the introduction of additional substituents on the benzene ring can lead to compounds with enhanced potency and selectivity.

The environmental impact of 4-(N,N-Dimethylamino)benzaldoxime has also been considered in recent studies. Research has shown that this compound is biodegradable under certain conditions, which is an important factor for its safe use in industrial and pharmaceutical applications. However, proper handling and disposal practices are still recommended to minimize any potential environmental risks.

In conclusion, 4-(N,N-Dimethylamino)benzaldoxime, with CAS number 2929-84-2, is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable molecule for both fundamental studies and practical applications. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, further highlighting its significance in the scientific community.

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